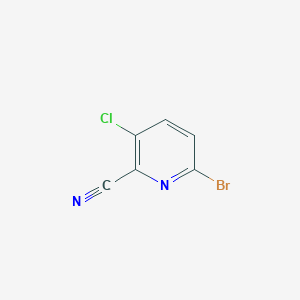

6-溴-3-氯吡啶甲腈

描述

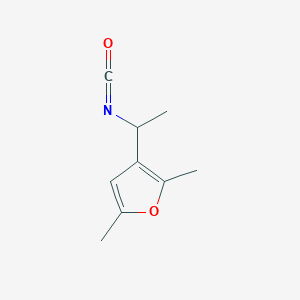

6-Bromo-3-chloropicolinonitrile is a chemical compound with the CAS Number: 1252046-16-4 . It has a molecular weight of 217.45 . The IUPAC name for this compound is 6-bromo-3-chloro-2-pyridinecarbonitrile .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloropicolinonitrile is1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

6-Bromo-3-chloropicolinonitrile is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .科学研究应用

Synthesis of Fine Chemicals

6-Bromo-3-chloropicolinonitrile: is a versatile intermediate in the synthesis of fine chemicals. Its reactivity allows for the introduction of various functional groups, making it a valuable compound in the development of complex molecules used in pharmaceuticals, agrochemicals, and dyes .

Drug Discovery

In the realm of drug discovery, 6-Bromo-3-chloropicolinonitrile serves as a precursor for the synthesis of quinoline derivatives. These derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Material Science Advancements

This compound’s multifunctional nature makes it highly valuable for material science advancements. It can be used to create novel materials with specific electronic or photonic properties, which are essential in the development of new sensors, semiconductors, and other advanced materials.

Photocatalysis

6-Bromo-3-chloropicolinonitrile: can be utilized in photocatalytic processes, which are pivotal in organic synthesis. Photocatalysis enables the activation of molecules under mild conditions, leading to more sustainable and efficient chemical reactions .

Synthesis Reactions

It plays a critical role in multistep synthesis reactions, particularly in electrophilic aromatic substitution processes. This is crucial for constructing complex molecular architectures required in various chemical industries .

Suzuki-Miyaura Cross-Coupling

The compound is also involved in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in creating carbon-carbon bonds, which are the backbone of organic molecules. This application is particularly important in the synthesis of pharmaceuticals and natural products .

Lead Compound Development

In pharmaceutical research, 6-Bromo-3-chloropicolinonitrile is used to develop lead compounds. These are early-stage chemical compounds that have the potential to become fully developed medicinal drugs.

Chemical Synthesis

Lastly, this compound is employed in chemical synthesis to create a variety of heterocyclic compounds. These heterocycles are structurally diverse and have significant implications in medicinal chemistry due to their pharmacological activities .

安全和危害

This compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, which indicates that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

6-bromo-3-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZUOCXJOFDQCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloropicolinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)